EBELACTONE B

Descripción

Propiedades

IUPAC Name |

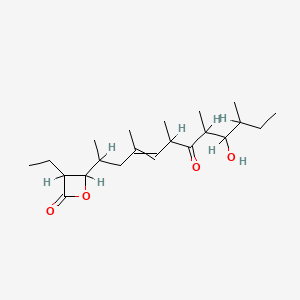

3-ethyl-4-(9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl)oxetan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O4/c1-8-13(4)18(22)16(7)19(23)14(5)10-12(3)11-15(6)20-17(9-2)21(24)25-20/h10,13-18,20,22H,8-9,11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBMQQNYLCPCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(OC1=O)C(C)CC(=CC(C)C(=O)C(C)C(C(C)CC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ebelactone B: A Technical Guide to its Discovery, Microbial Source, and Biological Activity

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ebelactone B, a β-lactone-containing natural product, has garnered significant interest within the scientific community for its potent inhibitory activity against various esterases, including pancreatic lipase and cathepsin A. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its microbial source, Streptomyces aburaviensis. The document outlines detailed protocols for the fermentation, isolation, and purification of this compound. Furthermore, it presents a thorough examination of its biological activities, including quantitative data on its inhibitory potency. Key experimental methodologies for assessing its enzymatic inhibition are described in detail. Finally, this guide offers visual representations of the signaling pathways affected by this compound, providing a deeper understanding of its mechanism of action and potential therapeutic applications.

Introduction

Ebelactones A and B are natural products first isolated from the culture broth of Streptomyces aburaviensis.[1][2] These compounds belong to the class of β-lactone inhibitors, which are known for their ability to irreversibly inactivate certain enzymes by forming a covalent bond with active site serine residues. This compound, in particular, has demonstrated potent inhibitory effects against several key enzymes involved in physiological and pathological processes.[1] Its ability to inhibit pancreatic lipase makes it a potential candidate for the development of anti-obesity therapeutics, while its inhibitory action on cathepsin A suggests its utility in cardiovascular research.[1][3] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound, covering its discovery, production, and biological characterization.

Discovery and Microbial Source

This compound was discovered in the early 1980s during a screening program for inhibitors of esterases from microbial sources.[2]

Microbial Source

The producing microorganism of this compound is Streptomyces aburaviensis, a species of actinomycetes.[1][4] Actinomycetes are a rich source of a wide variety of bioactive secondary metabolites, including many clinically important antibiotics and enzyme inhibitors.

Biosynthesis

The biosynthesis of this compound in Streptomyces aburaviensis has been elucidated through 13C NMR studies.[5] Its carbon skeleton is derived from the polyketide pathway, with precursor units of one molecule of acetic acid, five molecules of propionic acid, and one molecule of butyric acid.[5] The characteristic β-lactone ring is formed via an intramolecular cyclization of a β-hydroxyacyl thioester intermediate.[6]

Fermentation and Production

The production of this compound can be achieved through submerged fermentation of Streptomyces aburaviensis. While a specific industrial-scale protocol for this compound is not publicly detailed, a general procedure adapted from methods for secondary metabolite production in Streptomyces species is provided below.

Fermentation Protocol

3.1.1. Culture Medium and Conditions

A suitable production medium for Streptomyces aburaviensis to produce this compound would be a complex medium containing sources of carbon, nitrogen, and minerals. An example of a suitable medium composition is as follows:

-

Carbon Source: Glucose (20 g/L) or Starch (20 g/L)[4]

-

Nitrogen Source: Ammonium Nitrate (NH₄NO₃) (2 g/L) or Casein Hydrolysate (2 g/L)[4]

-

Phosphate: K₂HPO₄ (1 g/L) (Note: Sub-optimal phosphate concentrations can enhance antibiotic production in some Streptomyces species)[4]

-

Trace Elements: MgSO₄·7H₂O (0.5 g/L), FeSO₄·7H₂O (0.01 g/L), ZnSO₄·7H₂O (0.001 g/L)

-

pH: 7.4[4]

-

Temperature: 32°C[4]

-

Agitation: 200-250 rpm

-

Incubation Time: 5-7 days[4]

3.1.2. Fermentation Process

-

Inoculum Preparation: A seed culture of Streptomyces aburaviensis is prepared by inoculating a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension from a slant culture. The seed culture is incubated for 2-3 days at 32°C with shaking.

-

Production Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out in a bioreactor with controlled temperature, pH, and aeration.

-

Monitoring: The fermentation is monitored for growth (mycelial dry weight), pH, and production of this compound (using analytical techniques such as HPLC).

Isolation and Purification

A general protocol for the isolation and purification of lipophilic microbial metabolites like this compound is outlined below.

Extraction and Purification Protocol

-

Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The supernatant is extracted with an equal volume of a water-immiscible organic solvent such as ethyl acetate. The extraction is typically performed multiple times to ensure complete recovery of the lipophilic this compound. The mycelial cake can also be extracted with a polar solvent like acetone or methanol to recover any intracellular product.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative HPLC: Fractions enriched with this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) to yield pure this compound.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against several esterases. The quantitative data for its inhibitory activity against key enzymes are summarized in the table below.

| Enzyme Target | Source | IC₅₀ Value | Reference |

| Pancreatic Lipase | Hog | 0.8 ng/mL | [1] |

| Liver Esterase | Hog | 0.35 ng/mL | [1] |

| Cathepsin A | Platelet Lysate | ~10 µM | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Pancreatic Lipase Inhibition Assay

This colorimetric assay measures the inhibition of pancreatic lipase activity using the substrate p-nitrophenyl butyrate (pNPB).

6.1.1. Reagents

-

Porcine Pancreatic Lipase (Type II)

-

p-Nitrophenyl butyrate (pNPB)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

This compound (test inhibitor)

-

Orlistat (positive control)

6.1.2. Protocol

-

Prepare Solutions:

-

Dissolve porcine pancreatic lipase in Tris-HCl buffer to a final concentration of 1 mg/mL.

-

Prepare a 10 mM stock solution of pNPB in acetonitrile.

-

Prepare stock solutions of this compound and Orlistat in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 80 µL of the pancreatic lipase solution to each well.

-

Add 10 µL of various concentrations of this compound (or Orlistat/DMSO for controls) to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the pNPB solution to each well.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Liver Esterase Inhibition Assay

This titrimetric assay determines the inhibition of liver esterase activity by measuring the rate of hydrolysis of ethyl butyrate.

6.2.1. Reagents

-

Porcine Liver Esterase

-

Ethyl butyrate

-

Borate buffer (10 mM, pH 8.0)

-

Sodium hydroxide (NaOH), standardized solution (e.g., 0.01 M)

6.2.2. Protocol

-

Prepare Solutions:

-

Prepare a solution of porcine liver esterase in cold borate buffer.

-

Prepare a substrate solution of ethyl butyrate in borate buffer.

-

-

Assay Procedure:

-

In a temperature-controlled reaction vessel at 25°C, add the borate buffer and the esterase solution.

-

Add various concentrations of this compound and incubate for a defined period.

-

Initiate the reaction by adding the ethyl butyrate substrate.

-

Maintain the pH at 8.0 by titrating with the standardized NaOH solution.

-

Record the volume of NaOH added over time.

-

-

Data Analysis:

-

The rate of reaction is proportional to the rate of NaOH addition required to maintain a constant pH.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

-

Cathepsin A Inhibition Assay

This colorimetric assay measures the inhibition of cathepsin A activity using the substrate Cbz-Phe-Ala.

6.3.1. Reagents

-

Platelet lysate (as a source of Cathepsin A)

-

Cbz-Phe-Ala (N-carbobenzoxy-L-phenylalanyl-L-alanine)

-

Acetate buffer (pH 5.5)

-

This compound (test inhibitor)

6.3.2. Protocol

-

Prepare Platelet Lysate: Prepare a lysate from washed human platelets.

-

Assay Procedure:

-

In a microplate, add the platelet lysate to the acetate buffer.

-

Add various concentrations of this compound and pre-incubate.

-

Initiate the reaction by adding the Cbz-Phe-Ala substrate.

-

Incubate at 37°C.

-

The release of the product can be monitored spectrophotometrically at a specific wavelength (details would depend on the specific detection method for the cleaved product).

-

-

Data Analysis:

-

Calculate the rate of reaction and the percentage of inhibition for each this compound concentration to determine the IC₅₀ value.

-

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting specific enzymes, thereby disrupting their respective signaling pathways.

Inhibition of Pancreatic Lipase and Impact on Lipid Metabolism

Pancreatic lipase is a key enzyme in the digestion of dietary triglycerides. By inhibiting this enzyme in the gastrointestinal tract, this compound prevents the breakdown of triglycerides into absorbable free fatty acids and monoglycerides. This leads to a reduction in fat absorption and has potential therapeutic implications for obesity and hyperlipidemia.[1][4]

Inhibition of Cathepsin A and Effect on Platelet Aggregation

Cathepsin A is a serine carboxypeptidase that is released from activated platelets.[3] While its precise role in platelet aggregation is still under investigation, it is known to be involved in the processing of bioactive peptides. This compound has been shown to inhibit extracellular cathepsin A-like activity and suppress collagen-induced platelet aggregation ex vivo.[3][8] This suggests that this compound may interfere with a signaling pathway that is dependent on the enzymatic activity of cathepsin A, potentially impacting the local concentration of peptides that modulate platelet activation.

Conclusion

This compound is a fascinating natural product with significant potential for therapeutic development. Its potent and specific inhibition of key enzymes like pancreatic lipase and cathepsin A makes it a valuable tool for research and a promising lead compound for drug discovery programs targeting obesity, hyperlipidemia, and thrombotic disorders. The detailed protocols and data presented in this technical guide are intended to facilitate further investigation into the properties and applications of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Digestion and Absorption of Lipids – Human Nutrition [DEPRECATED] [pressbooks-dev.oer.hawaii.edu]

- 8. med.libretexts.org [med.libretexts.org]

Ebelactone B chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Ebelactone B, a potent inhibitor of esterases and lipases. This document summarizes its chemical properties, biological activity, and relevant experimental protocols, presenting a valuable resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is a natural product isolated from Streptomyces species. Its chemical identity is well-characterized, and its key identifiers are summarized below for easy reference.

| Identifier | Value | Source |

| CAS Number | 76808-15-6 | [1][2][3] |

| Molecular Formula | C21H36O4 | [2][3][4] |

| Molecular Weight | 352.51 g/mol | [2][3] |

| IUPAC Name | (3S,4S)-3-ethyl-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one | [4] |

| SMILES | CC[C@H]1--INVALID-LINK----INVALID-LINK--C/C(=C/--INVALID-LINK--C(=O)--INVALID-LINK----INVALID-LINK--CC">C@@HO)/C | [4] |

| InChI | InChI=1S/C21H36O4/c1-8-13(4)18(22)16(7)19(23)14(5)10-12(3)11-15(6)20-17(9-2)21(24)25-20/h10,13-18,20,22H,8-9,11H2,1-7H3/b12-10+/t13-,14-,15+,16+,17+,18-,20+/m1/s1 | [4] |

| Synonyms | 2-ETHYL-3,11-DIHYDROXY-4,6,8,10,12-PENTAMETHYL-9-OXO-6-TETRADECENOIC ACID 1,3-LACTONE | [2] |

Biological Activity and Mechanism of Action

This compound is a known inhibitor of various hydrolytic enzymes, particularly esterases and lipases. Its mechanism of action involves the covalent modification of the active site serine residue of these enzymes, leading to their irreversible inactivation. This inhibitory activity has prompted investigations into its potential therapeutic applications, including anti-cancer and anti-inflammatory effects.

Signaling Pathway Inhibition

The inhibitory action of this compound on specific lipases can disrupt critical signaling pathways that are dependent on lipid messengers. For instance, by inhibiting phospholipase A2 (PLA2), this compound can modulate the production of arachidonic acid, a precursor for prostaglandins and leukotrienes, which are key mediators of inflammation.

Experimental Protocols

This section provides a generalized methodology for assessing the inhibitory activity of this compound against a model esterase, such as porcine liver esterase (PLE).

Materials and Reagents

-

This compound (CAS: 76808-15-6)

-

Porcine Liver Esterase (PLE)

-

p-Nitrophenyl acetate (pNPA)

-

Tris-HCl buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Experimental Workflow

The following diagram illustrates the workflow for a typical in vitro enzyme inhibition assay.

Assay Procedure

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a working solution of PLE in 50 mM Tris-HCl buffer (pH 7.4). The final concentration will depend on the specific activity of the enzyme lot.

-

Prepare a 1 mM solution of pNPA in 50 mM Tris-HCl buffer (pH 7.4).

-

-

Assay Protocol:

-

In a 96-well plate, add 2 µL of serially diluted this compound (in DMSO) to the appropriate wells. For the control wells, add 2 µL of DMSO.

-

Add 178 µL of the PLE working solution to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the pNPA solution to each well.

-

Immediately measure the increase in absorbance at 405 nm over a period of 10 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided information on its chemical properties, mechanism of action, and a detailed experimental protocol for assessing its inhibitory activity serves as a valuable starting point for further investigation and application of this potent enzyme inhibitor.

References

Ebelactone B: An In-depth Technical Guide to its Mechanism of Action on Pancreatic Lipase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic lipase (PL) is a critical enzyme in the digestion and absorption of dietary fats, making it a key target for the management of obesity and hyperlipidemia. Ebelactone B, a natural product derived from Streptomyces aburaviensis, has been identified as a potent inhibitor of this enzyme. This technical guide provides a comprehensive overview of the mechanism of action of this compound on pancreatic lipase, detailing its inhibitory kinetics, the underlying molecular interactions, and the experimental protocols used for its characterization. The information is intended to support further research and development of lipase inhibitors for therapeutic applications.

Introduction to Pancreatic Lipase

Pancreatic lipase (triacylglycerol acylhydrolase, EC 3.1.1.3) is a serine hydrolase secreted by the pancreas into the duodenum.[1] It plays a pivotal role in the hydrolysis of dietary triglycerides into monoacylglycerols and free fatty acids, which can then be absorbed by the small intestine.[1][2] The catalytic activity of pancreatic lipase relies on a classic Ser-His-Asp catalytic triad, specifically involving Ser152, His263, and Asp176 in the case of horse pancreatic lipase.[3][4] The enzyme's action is facilitated at the lipid-water interface, a process known as interfacial activation, which often requires the presence of a protein cofactor called colipase.[4][5]

The Catalytic Mechanism of Pancreatic Lipase

The hydrolysis of triglycerides by pancreatic lipase is a two-step process involving the formation and breakdown of a tetrahedral intermediate. The key steps are as follows:

-

Nucleophilic Attack: The histidine residue (His263) acts as a general base, abstracting a proton from the serine residue (Ser152). This increases the nucleophilicity of the serine's hydroxyl group.[3]

-

Formation of the Tetrahedral Intermediate: The activated serine attacks the carbonyl carbon of the triglyceride substrate, forming a negatively charged tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" formed by the main chain amides of Phe77 and Leu153.[3]

-

Release of the First Product: The intermediate collapses, leading to the cleavage of the ester bond and the release of a diacylglycerol molecule. The leaving group is protonated by His263.[3]

-

Enzyme Regeneration: A water molecule then enters the active site, and the process is repeated to hydrolyze the diacylglycerol into a monoacylglycerol and another fatty acid.

// Logical flow Asp176 -> His263 [label="stabilizes", style=dashed, color="#5F6368"]; His263 -> Ser152 [label="activates", color="#4285F4"]; Ser152 -> ActivatedSerine [style=invis]; Triglyceride -> TetrahedralIntermediate [label="forms", color="#4285F4"]; ActivatedSerine -> TetrahedralIntermediate [label="attacks", color="#4285F4"]; TetrahedralIntermediate -> AcylEnzyme [label="collapses to", color="#4285F4"]; AcylEnzyme -> Diacylglycerol [label="hydrolyzes to", color="#4285F4"]; AcylEnzyme -> Ser152 [label="regenerates", style=dashed, color="#5F6368"];

} }

This compound: A Potent Lipase Inhibitor

Ebelactones A and B are natural products isolated from the fermentation broth of Streptomyces aburaviensis.[6][7] They are known to be potent inhibitors of esterases, including pancreatic lipase.[6] The structure of this compound features a β-lactone ring, a structural motif also found in other potent lipase inhibitors like Orlistat (a derivative of lipstatin).[5] This ring is crucial for its inhibitory activity.[5]

Mechanism of Action of this compound on Pancreatic Lipase

The primary mechanism by which this compound inhibits pancreatic lipase is through the formation of a stable, covalent bond with the catalytic serine residue (Ser152) in the enzyme's active site. This action is characteristic of β-lactone-containing inhibitors.

Covalent Modification of the Active Site

-

Binding: this compound enters the active site of pancreatic lipase, mimicking the structure of a natural triglyceride substrate.

-

Nucleophilic Attack: The activated Ser152 residue performs a nucleophilic attack on the carbonyl carbon of the β-lactone ring of this compound.

-

Ring Opening and Covalent Bonding: This attack leads to the opening of the strained β-lactone ring and the formation of a stable, covalent acyl-enzyme intermediate.

-

Enzyme Inactivation: The formation of this covalent adduct effectively blocks the active site, preventing it from binding to and hydrolyzing its natural triglyceride substrates, thus inactivating the enzyme.[5]

// Logical flow ActiveSite -> CovalentComplex [label="Nucleophilic Attack", color="#4285F4"]; EbelactoneB -> CovalentComplex [label="Covalent Bond Formation", color="#4285F4"]; CovalentComplex -> InactiveEnzyme [label="results in", color="#EA4335"]; }

Quantitative Inhibition Data

This compound demonstrates potent inhibition of pancreatic lipase, as evidenced by its low half-maximal inhibitory concentration (IC50) value.

| Compound | Enzyme Source | IC50 Value | Reference |

| This compound | Hog Pancreatic Lipase | 0.8 ng/mL | [5][7] |

| Ebelactone A | Hog Pancreatic Lipase | 3 ng/mL | [5][7] |

Note: The IC50 values indicate a high potency for this compound, surpassing that of Ebelactone A.

In vivo studies in rats have further demonstrated the physiological effects of this inhibition. Administration of this compound (10 mg/kg) resulted in a significant decrease in serum levels of triglycerides (by 58%) and cholesterol (by 36%) after fat-feeding, confirming its ability to inhibit intestinal fat absorption.[6]

Experimental Protocols

The inhibitory activity of compounds like this compound on pancreatic lipase is typically determined using an in vitro enzymatic assay. A common method involves a colorimetric or fluorometric substrate.

Pancreatic Lipase Inhibition Assay (Colorimetric)

This protocol is a synthesized example based on established methodologies for measuring pancreatic lipase activity.[8][9]

Principle: This assay measures the enzymatic activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), into p-nitrophenol.[8] The rate of formation of the yellow-colored p-nitrophenol is directly proportional to lipase activity and can be measured spectrophotometrically at 405 nm. The inhibitor's potency is determined by its ability to reduce this rate.[8]

Materials and Reagents:

-

Enzyme: Porcine Pancreatic Lipase (PPL), Type II

-

Inhibitor: this compound

-

Substrate: p-Nitrophenyl Palmitate (pNPP)

-

Buffer: 50 mM Tris-HCl, pH 8.0

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Equipment: 96-well microplate, microplate spectrophotometer, incubator (37°C)

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for generating a dose-response curve.

-

Enzyme Solution Preparation: Prepare a working solution of porcine pancreatic lipase in Tris-HCl buffer (e.g., 1 mg/mL).[8]

-

Substrate Solution Preparation: Prepare a stock solution of pNPP in a suitable solvent like isopropanol.

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add Tris-HCl buffer, the enzyme solution, and the this compound working solution.

-

Positive Control (100% activity): Add Tris-HCl buffer, the enzyme solution, and DMSO (inhibitor solvent).

-

Blank Control: Add Tris-HCl buffer and DMSO.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[9]

-

Reaction Initiation: Add the pNPP substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.[8]

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

// Nodes prep [label="Reagent Preparation\n(Enzyme, Inhibitor, Substrate)"]; plate [label="Plate Setup in 96-well Plate\n(Controls + Test Samples)"]; preincubate [label="Pre-incubation\n(37°C, 15 min)"]; initiate [label="Reaction Initiation\n(Add Substrate)"]; measure [label="Kinetic Measurement\n(Absorbance at 405 nm over time)"]; analyze [label="Data Analysis\n(% Inhibition vs. [Inhibitor])"]; ic50 [label="Determine IC50 Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> plate; plate -> preincubate; preincubate -> initiate; initiate -> measure; measure -> analyze; analyze -> ic50; }

Conclusion and Future Perspectives

This compound is a highly potent, natural inhibitor of pancreatic lipase, acting through covalent modification of the active site serine. Its efficacy, demonstrated by low nanomolar IC50 values and significant in vivo effects on lipid absorption, underscores its potential as a lead compound for the development of anti-obesity therapeutics.[6][7] The presence of the β-lactone ring is a key determinant of its inhibitory mechanism, a feature shared with the clinically approved drug Orlistat.[5]

Future research should focus on detailed kinetic studies to further classify the type of inhibition (e.g., irreversible, time-dependent) and on crystallographic studies of the this compound-lipase complex to elucidate the precise binding interactions. Such insights will be invaluable for the rational design of new, even more potent and selective lipase inhibitors with improved pharmacological profiles for the treatment of obesity and related metabolic disorders.

References

- 1. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of dietary flavonoids on pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Lipase - Proteopedia, life in 3D [proteopedia.org]

- 5. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Ebelactone B Biosynthesis in Streptomyces aburaviensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebelactones are polyketide-derived natural products exhibiting potent inhibitory activity against esterases, making them attractive scaffolds for therapeutic development. This technical guide provides an in-depth exploration of the biosynthesis of Ebelactone B in the producing organism, Streptomyces aburaviensis. We delve into the genetic architecture of the biosynthetic gene cluster, the enzymatic machinery responsible for its assembly, and the current understanding of the regulatory networks governing its production. This document synthesizes available data on the biosynthetic pathway, presents detailed experimental protocols for key analytical and genetic manipulation techniques, and utilizes visualizations to elucidate complex biological processes, serving as a comprehensive resource for researchers in natural product biosynthesis and drug discovery.

Introduction

Ebelactones A and B, produced by Streptomyces aburaviensis, are members of the β-lactone family of natural products. Their potent inhibition of esterases has positioned them as valuable molecules in biomedical research. Understanding the intricate biosynthetic pathway of these compounds is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This guide focuses on the biosynthesis of this compound, detailing the genetic and biochemical basis of its formation.

The Ebelactone Biosynthetic Gene Cluster (ebe)

The genetic blueprint for ebelactone biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in Streptomyces aburaviensis. The ebe gene cluster orchestrates the assembly of the polyketide backbone and subsequent modifications to yield the final ebelactone structures.

Organization of the ebe Gene Cluster

The ebe BGC is characterized by a set of core polyketide synthase (PKS) genes, alongside genes encoding accessory and regulatory proteins. A detailed functional analysis of each open reading frame (ORF) is crucial for a complete understanding of the biosynthetic pathway. While a comprehensive functional characterization of every gene in the ebe cluster is not yet fully available in the public domain, the general roles of key components can be inferred from sequence homology and studies on related polyketide biosynthetic pathways.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process, beginning with the assembly of a polyketide chain from simple carboxylic acid precursors.

Precursor Units for this compound Biosynthesis

Isotopic labeling studies have been instrumental in identifying the building blocks of the ebelactone scaffold. These experiments have revealed that the carbon skeleton of this compound is derived from the following precursor units:

-

One molecule of acetic acid (providing a two-carbon starter unit)

-

Five molecules of propionic acid (providing five three-carbon extender units)

-

One molecule of butyric acid (providing a four-carbon extender unit)[1]

This combination of precursors is assembled by the PKS machinery to create the specific polyketide backbone of this compound.

Polyketide Chain Assembly and Modification

The assembly of the polyketide chain is catalyzed by a Type I polyketide synthase (PKS). This large, multi-domain enzyme complex sequentially adds the precursor units, controlling the stereochemistry at each step.

A key feature of ebelactone biosynthesis is the formation of the characteristic β-lactone ring. This occurs through a thioesterase-independent cyclization mechanism. Evidence suggests that the β-lactone ring is formed by the attack of a β-hydroxy group on the carbonyl moiety of the acyclic polyketide precursor while it is still attached to the PKS enzyme.[2] This intramolecular cyclization is a critical step in the formation of the final product and is distinct from many other polyketide pathways that utilize a terminal thioesterase (TE) domain for product release.[2]

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated to coincide with specific growth phases and environmental cues. This regulation occurs at multiple levels, from the transcriptional control of the biosynthetic gene cluster to the availability of precursor molecules.

The regulation of antibiotic biosynthesis in Streptomyces often involves a complex interplay of pathway-specific regulators (often encoded within the BGC) and global regulators that respond to nutritional and physiological signals. Common regulatory elements include:

-

SARPs (Streptomyces Antibiotic Regulatory Proteins): These are often pathway-specific activators.

-

Two-component systems: These systems, comprising a sensor kinase and a response regulator, allow the bacterium to respond to external stimuli.

-

Gamma-butyrolactones: These small signaling molecules can act as quorum-sensing signals to coordinate antibiotic production across a population.

While the specific regulatory elements controlling the ebe gene cluster have not been fully elucidated, it is likely that a combination of these well-established regulatory mechanisms governs the production of this compound.

Generalized Regulatory Cascade in Streptomyces

Caption: A generalized model of the regulatory hierarchy controlling antibiotic biosynthesis in Streptomyces.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound biosynthesis.

Cultivation of Streptomyces aburaviensis

Objective: To cultivate S. aburaviensis for the production of this compound.

Materials:

-

Streptomyces aburaviensis strain (e.g., ATCC 31860)

-

ISP2 medium (or other suitable production medium)

-

Shaker incubator

Protocol:

-

Prepare a seed culture by inoculating a suitable liquid medium with spores or mycelial fragments of S. aburaviensis.

-

Incubate the seed culture at 28-30°C with vigorous shaking for 2-3 days.

-

Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

-

Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days.

-

Monitor the culture for growth and production of this compound.

Extraction and Purification of this compound

Objective: To extract and purify this compound from the culture broth of S. aburaviensis.

Materials:

-

Culture broth from S. aburaviensis

-

Ethyl acetate (or other suitable organic solvent)

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

-

Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Redissolve the crude extract in a minimal amount of a suitable solvent.

-

Purify the crude extract using silica gel column chromatography, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl acetate).

-

Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound and perform further purification by HPLC to obtain the pure compound.

Experimental Workflow for this compound Isolation

Caption: A typical workflow for the isolation and purification of this compound.

Gene Knockout in Streptomyces aburaviensis

Objective: To create a targeted gene deletion in the ebe biosynthetic gene cluster to study its effect on this compound production.

Materials:

-

S. aburaviensis wild-type strain

-

E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

-

Temperature-sensitive plasmid for gene replacement (e.g., pKC1139)

-

Antibiotics for selection

-

PCR reagents

Protocol:

-

Construct the knockout plasmid:

-

Amplify the upstream and downstream flanking regions of the target gene from S. aburaviensis genomic DNA by PCR.

-

Clone the flanking regions into a temperature-sensitive vector, replacing the target gene with an antibiotic resistance cassette.

-

-

Conjugation:

-

Introduce the knockout plasmid into a suitable E. coli donor strain.

-

Conjugate the E. coli donor with S. aburaviensis on a suitable agar medium.

-

-

Selection of single-crossover mutants:

-

Select for exconjugants that have integrated the plasmid into the chromosome by homologous recombination at a permissive temperature.

-

-

Selection of double-crossover mutants:

-

Induce the second crossover event by shifting the culture to a non-permissive temperature, leading to the excision of the plasmid.

-

Screen for colonies that have lost the vector and the antibiotic resistance marker, indicating a successful gene replacement.

-

-

Verification:

-

Confirm the gene deletion by PCR analysis and sequencing.

-

-

Phenotypic analysis:

-

Analyze the mutant strain for the production of this compound and compare it to the wild-type strain.

-

Quantitative Data

Table 1: Hypothetical Quantitative Production of this compound

| Strain | Relevant Genotype | This compound Titer (mg/L) |

| S. aburaviensis WT | Wild-Type | X |

| S. aburaviensis ΔebePKS | PKS gene knockout | 0 |

| S. aburaviensis ΔebeR | Regulatory gene knockout | < X or 0 |

| S. aburaviensis OE-ebeR | Regulator overexpression | > X |

Note: 'X' represents the baseline production level in the wild-type strain under specific culture conditions. This table is for illustrative purposes, as specific production titers from gene knockout studies are not currently published.

Conclusion

The biosynthesis of this compound in Streptomyces aburaviensis represents a fascinating example of polyketide synthesis, highlighted by its unusual thioesterase-independent cyclization to form a β-lactone ring. While the core biosynthetic pathway and precursor units have been identified, further research is needed to fully elucidate the function of each enzyme in the ebe gene cluster and to unravel the intricate regulatory networks that control its expression. The methodologies and information presented in this guide provide a solid foundation for researchers to further investigate this promising natural product and to engineer its biosynthesis for the development of novel therapeutics.

References

Ebelactone B: A Deep Dive into Structure-Activity Relationships for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Ebelactone B, a potent inhibitor of esterases and lipases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its analogs. Herein, we present quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of its mechanism of action and potential downstream signaling pathways.

Core Structure and Mechanism of Action

This compound is a natural product belonging to the class of β-lactone inhibitors.[1][2] Its structure features a strained four-membered β-lactone ring, which is the key pharmacophore responsible for its irreversible inhibition of target enzymes.[1] The mechanism of inhibition involves the nucleophilic attack by a serine residue within the active site of lipases and esterases on the carbonyl carbon of the β-lactone ring. This results in the opening of the lactone ring and the formation of a stable, covalent acyl-enzyme intermediate, leading to the inactivation of the enzyme.[1]

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of this compound and its analogs is a critical aspect of its therapeutic potential. The following table summarizes the available quantitative data for Ebelactone A and B against hog pancreatic lipase and liver esterase.

| Compound | Target Enzyme | IC50 (ng/mL) |

| Ebelactone A | Hog Pancreatic Lipase | 3[2][3] |

| Liver Esterase | 56[2][3] | |

| This compound | Hog Pancreatic Lipase | 0.8[2][3] |

| Liver Esterase | 0.35[2][3] |

Key SAR Insights:

-

β-Lactone Ring: The presence of an intact β-lactone ring is essential for the inhibitory activity. Cleavage of this ring results in a complete loss of function.[1]

-

Side Chain Modifications: The difference in the alkyl side chain between Ebelactone A and B likely accounts for the observed differences in their inhibitory potency. This compound, with its slightly different side chain, exhibits significantly higher potency against both pancreatic lipase and liver esterase compared to Ebelactone A. This suggests that the nature and length of the side chains play a crucial role in the binding affinity and overall efficacy of these inhibitors.

Experimental Protocols

Porcine Pancreatic Lipase (PPL) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against porcine pancreatic lipase.

Materials:

-

Porcine pancreatic lipase (PPL)

-

p-Nitrophenyl butyrate (pNPB) as the substrate

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PPL in Tris-HCl buffer.

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

-

Prepare a stock solution of pNPB in acetonitrile.

-

-

Assay Protocol:

-

In a 96-well plate, add a specific volume of Tris-HCl buffer.

-

Add a small volume of the test compound solution at various concentrations.

-

Add the PPL solution to each well and incubate at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the pNPB substrate solution.

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader. The absorbance corresponds to the formation of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Potential Downstream Signaling Pathways

While direct studies on the downstream signaling effects of this compound are limited, its potent inhibition of lipases suggests potential modulation of pathways regulated by lipid metabolism. Lipase inhibition can lead to a reduction in the availability of free fatty acids and monoacylglycerols, which are not only essential for energy metabolism but also act as signaling molecules. In the context of cancer, altered lipid metabolism is a hallmark, and targeting lipases can impact key signaling pathways involved in cell growth, proliferation, and survival.

Based on the known consequences of lipase inhibition, a plausible downstream signaling cascade affected by this compound is proposed below. Inhibition of lipases could lead to a decrease in the activation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.

Conclusion

This compound is a potent inhibitor of lipases and esterases with a clear structure-activity relationship centered on its β-lactone core and side-chain composition. Further research into the synthesis and evaluation of a broader range of this compound analogs is warranted to fully elucidate its SAR and optimize its therapeutic potential. Moreover, detailed investigations into its effects on cellular signaling pathways will be crucial for understanding its broader biological activities and identifying potential applications in diseases such as cancer and metabolic disorders. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Therapeutic Potential of Ebelactone B in Hyperlipidemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Current therapeutic strategies primarily revolve around statins, which inhibit cholesterol synthesis. However, the need for alternative and complementary therapies persists. Ebelactone B, a natural product isolated from Streptomyces aburaviensis, has emerged as a promising candidate for the management of hyperlipidemia. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows. This compound primarily exerts its lipid-lowering effects through the dual inhibition of pancreatic lipase and fatty acid synthase (FAS), leading to reduced intestinal fat absorption and decreased de novo lipogenesis. This guide summarizes the current understanding of this compound's pharmacology and provides a framework for future research and drug development efforts in the context of hyperlipidemia.

Introduction

This compound is a β-lactone-containing natural product that has garnered significant interest for its diverse biological activities. Initially identified as an inhibitor of esterases, subsequent research has elucidated its potent inhibitory effects on key enzymes involved in lipid metabolism, namely pancreatic lipase and fatty acid synthase (FAS). This dual-inhibitory action positions this compound as a multi-faceted agent for combating hyperlipidemia. By targeting both the absorption of dietary fats and the endogenous synthesis of fatty acids, this compound offers a comprehensive approach to lowering circulating lipid levels. This guide will delve into the technical details of its mechanism of action, present available quantitative data on its efficacy, and provide detailed experimental protocols to facilitate further investigation.

Mechanism of Action

The primary mechanisms through which this compound is proposed to exert its hypolipidemic effects are:

-

Inhibition of Pancreatic Lipase: Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides in the small intestine into fatty acids and monoacylglycerols, which are then absorbed. By inhibiting this enzyme, this compound reduces the absorption of dietary fats, thereby lowering the postprandial rise in triglycerides and cholesterol.

-

Inhibition of Fatty Acid Synthase (FAS): Fatty acid synthase is a key enzyme in the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA. This pathway is a significant contributor to the production of triglycerides, which are then packaged into very-low-density lipoproteins (VLDL) in the liver and secreted into the bloodstream. Inhibition of FAS by this compound directly curtails the endogenous production of fatty acids, leading to a reduction in triglyceride synthesis and VLDL secretion.

Proposed Downstream Signaling Effects

While direct experimental evidence linking this compound to the master regulators of lipid homeostasis, Sterol Regulatory Element-Binding Proteins (SREBPs) and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), is currently lacking, a plausible hypothesis for its indirect effects can be formulated based on its primary mechanisms of action.

-

Potential Modulation of SREBP Pathway: The reduction in intracellular fatty acid levels resulting from FAS inhibition could potentially influence the activity of SREBP-1c, the primary transcription factor that governs the expression of lipogenic genes, including FAS itself. A decrease in the fatty acid pool might lead to a feedback mechanism that downregulates SREBP-1c activity, further suppressing lipogenesis.

-

Potential Impact on PCSK9 and LDL Receptor Levels: The overall reduction in cholesterol and triglyceride levels due to decreased fat absorption and synthesis may indirectly affect the expression and activity of PCSK9. PCSK9 is a key regulator of LDL receptor (LDLR) degradation. Lower intracellular cholesterol levels are known to upregulate LDLR expression to enhance the clearance of LDL-cholesterol from the circulation. It is conceivable that the metabolic changes induced by this compound could lead to a reduction in PCSK9 levels, thereby stabilizing LDLR and promoting LDL-C clearance. Further research is required to validate these hypothesized downstream effects.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data from a key in vivo study investigating the effects of this compound on serum lipid profiles in rats.

| Parameter | Treatment Group | Dosage | % Reduction vs. Control | Reference |

| Serum Triglycerides | This compound | 10 mg/kg | 58% | [1] |

| Serum Cholesterol | This compound | 10 mg/kg | 36% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential in hyperlipidemia.

In Vivo Hyperlipidemia Model in Rats

This protocol describes the induction of hyperlipidemia in rats to evaluate the in vivo efficacy of this compound.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Hyperlipidemia:

-

Prepare a fat emulsion, such as a corn oil emulsion.

-

Administer the fat emulsion orally to the rats (e.g., 5 ml/kg body weight) to induce a postprandial hyperlipidemic state.

-

-

Treatment:

-

Administer this compound (e.g., 10 mg/kg body weight, suspended in a suitable vehicle) orally to the treatment group. The timing of administration relative to the fat load is a critical parameter (e.g., 60 minutes prior to fat-feeding has been shown to be effective)[1].

-

Administer the vehicle alone to the control group.

-

-

Sample Collection and Analysis:

-

Collect blood samples at various time points after fat administration (e.g., 0, 90, 180, and 240 minutes).

-

Separate the serum by centrifugation.

-

Measure serum triglyceride and total cholesterol levels using commercially available enzymatic kits.

-

-

Data Analysis:

-

Calculate the incremental area under the curve (AUC) for the plasma triglyceride and cholesterol response curves.

-

Compare the AUC and lipid levels between the this compound-treated group and the control group to determine the percentage reduction.

-

Pancreatic Lipase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of pancreatic lipase in vitro.

-

Principle: This is a fluorometric assay that measures the enzymatic hydrolysis of a substrate, 4-methylumbelliferyl oleate (4-MU oleate), by pancreatic lipase to produce the fluorescent product 4-methylumbelliferone (4-MU).

-

Reagents:

-

Porcine pancreatic lipase solution.

-

4-MU oleate substrate solution (dissolved in a suitable solvent like DMSO and then diluted in buffer).

-

McIlvaine buffer (0.1 M citrate-Na₂HPO₄, pH 7.4) or Tris-HCl buffer.

-

This compound stock solution (dissolved in DMSO).

-

Orlistat (positive control).

-

-

Procedure:

-

In a 96-well microplate, add the buffer, the pancreatic lipase solution, and the this compound solution at various concentrations.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the 4-MU oleate substrate.

-

Incubate the reaction mixture at 37°C.

-

Measure the fluorescence of the released 4-MU at an excitation wavelength of 320 nm and an emission wavelength of 450 nm using a fluorescence microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of lipase inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

Fatty Acid Synthase (FAS) Inhibition Assay

This assay determines the inhibitory effect of this compound on the activity of fatty acid synthase.

-

Principle: This is a spectrophotometric assay that measures the oxidation of NADPH, a cofactor required for the synthesis of fatty acids by FAS. The decrease in absorbance at 340 nm is proportional to FAS activity.

-

Reagents:

-

Purified fatty acid synthase (FAS) enzyme.

-

Potassium phosphate buffer (e.g., 1 M, pH 7.6).

-

Acetyl-CoA solution.

-

Malonyl-CoA solution.

-

NADPH solution.

-

This compound stock solution (dissolved in DMSO).

-

-

Procedure:

-

In a cuvette, combine the potassium phosphate buffer, acetyl-CoA, NADPH, and the FAS enzyme.

-

Monitor the background NADPH oxidation at 340 nm in a spectrophotometer at 37°C for a few minutes.

-

Add this compound at various concentrations and pre-incubate with the enzyme for different durations to assess for slow-binding inhibition.

-

Initiate the FAS-dependent reaction by adding malonyl-CoA.

-

Monitor the decrease in absorbance at 340 nm for an additional period to determine the rate of FAS-dependent NADPH oxidation.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation in the presence and absence of this compound.

-

Determine the percentage of FAS inhibition for each concentration of this compound.

-

Calculate the IC₅₀ value for this compound.

-

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the known and proposed signaling pathways affected by this compound.

References

Ebelactone B: A Technical Whitepaper on its Potential as an Anti-Obesity Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obesity remains a global health crisis, driving a significant need for novel therapeutic interventions. One promising strategy involves the inhibition of nutrient absorption, particularly of dietary fats. Ebelactone B, a natural product derived from Streptomyces aburaviensis, has emerged as a potent inhibitor of pancreatic lipase, the primary enzyme responsible for the digestion of dietary triglycerides. By preventing the breakdown and subsequent absorption of fats in the intestine, this compound presents a direct mechanism for reducing caloric intake from lipids. Preclinical studies have demonstrated its efficacy in reducing serum triglyceride and cholesterol levels in animal models. This technical guide provides a comprehensive overview of the current state of knowledge on this compound as a potential anti-obesity agent, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its operational pathways.

Core Mechanism of Action: Pancreatic Lipase Inhibition

This compound's principal anti-obesity effect stems from its potent and direct inhibition of pancreatic lipase (PL) in the gastrointestinal tract.[1][2] Pancreatic lipase is the key enzyme required for the absorption of dietary triglycerides (TG).[1][2] It functions by hydrolyzing triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the enterocytes of the small intestine.

By inhibiting this crucial enzymatic step, this compound effectively reduces the bioavailability of dietary fats. The unabsorbed triglycerides are then passed through the digestive system and excreted. This leads to a reduction in caloric uptake from fat, which, over time, can contribute to weight management and an improved lipid profile.[1][2]

Figure 1: Mechanism of Action of this compound in the Intestinal Lumen.

Quantitative Preclinical Data

This compound has demonstrated significant biological activity both in vitro and in vivo. The available quantitative data from preclinical studies are summarized below, highlighting its potency as a lipase inhibitor and its effects on circulating lipids.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Source | IC₅₀ Value |

| Pancreatic Lipase | Hog | 0.8 ng/mL |

| Liver Esterase | Hog | 0.35 ng/mL |

Data sourced from Umezawa et al., 1980.

Table 2: In Vivo Efficacy of this compound in a Rat Model

| Animal Model | Treatment | Outcome | Result |

| Sprague-Dawley Rat | This compound (10 mg/kg), administered 60 min prior to fat-feeding | Serum Triglyceride Levels | 58% Decrease |

| Sprague-Dawley Rat | This compound (10 mg/kg), administered 60 min prior to fat-feeding | Serum Cholesterol Levels | 36% Decrease |

Data sourced from Nonaka et al., 1996.[2]

These data underscore the potential of this compound to significantly reduce the absorption of dietary fats, leading to favorable changes in systemic lipid profiles.[2]

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of this compound as an anti-obesity agent.

In Vitro Pancreatic Lipase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of compounds against pancreatic lipase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against porcine pancreatic lipase (PPL).

Materials:

-

Porcine Pancreatic Lipase (PPL, Type II)

-

p-Nitrophenyl Butyrate (pNPB) as substrate

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

This compound (test compound)

-

Orlistat (positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of PPL (e.g., 1 mg/mL) in cold Tris-HCl buffer immediately before use.

-

Prepare a stock solution of the substrate pNPB (e.g., 10 mM) in acetonitrile or another suitable solvent.

-

Prepare stock solutions of this compound and Orlistat in DMSO. Create a series of serial dilutions in the buffer to achieve the desired final assay concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add the diluted this compound solution and the PPL solution.

-

Positive Control Wells: Add the diluted Orlistat solution and the PPL solution.

-

Control (No Inhibitor) Wells: Add buffer (with an equivalent percentage of DMSO as the test wells) and the PPL solution.

-

Blank Wells: Add buffer without the enzyme.

-

-

Pre-incubation: Incubate the microplate at 37°C for a defined period (e.g., 10-60 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the pNPB substrate solution to all wells to start the enzymatic reaction. The final volume should be consistent across all wells (e.g., 100-200 µL).

-

Measurement: Immediately measure the absorbance at 405 nm (for the p-nitrophenol product) at timed intervals using a microplate reader to determine the rate of reaction.

-

Calculation:

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

In Vivo Evaluation in a Diet-Induced Obesity (DIO) Rodent Model

This protocol outlines a general procedure for assessing the anti-obesity effects of this compound in a preclinical animal model.

Objective: To evaluate the effect of chronic oral administration of this compound on body weight, food intake, and serum lipid profiles in rats or mice with diet-induced obesity.

Experimental Workflow:

Figure 2: General Experimental Workflow for In Vivo Anti-Obesity Studies.

Procedure:

-

Animal Model: Use a suitable rodent strain, such as C57BL/6J mice or Sprague-Dawley rats.

-

Obesity Induction: After an acclimatization period, feed animals a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group should receive a standard chow diet.

-

Grouping: Once a significant difference in body weight is established between the HFD and control groups, randomize the HFD-fed animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Drug Administration:

-

Prepare a stable formulation of this compound suitable for oral gavage (e.g., suspended in 0.5% carboxymethylcellulose).

-

Administer the assigned treatment daily for a period of 4-8 weeks. It is crucial to administer this compound shortly before the animals' primary feeding time (e.g., 30-60 minutes prior) to maximize its effect on dietary fat absorption.[2]

-

-

Monitoring:

-

Measure body weight and food intake at regular intervals (e.g., weekly or bi-weekly).

-

Observe animals for any signs of toxicity or adverse effects.

-

-

Endpoint Analysis:

-

At the end of the treatment period, collect terminal blood samples for analysis of serum triglycerides, total cholesterol, HDL, LDL, and glucose.

-

Harvest and weigh key organs and adipose tissue depots (e.g., epididymal, retroperitoneal, subcutaneous fat).

-

Portions of liver and adipose tissue can be fixed for histological analysis (e.g., H&E staining to assess lipid accumulation) or snap-frozen for gene expression analysis.

-

Analytical Methods for Serum Lipids

Objective: To quantify triglyceride and cholesterol levels in rodent serum.

Methodology:

-

Sample Collection: Collect whole blood via cardiac puncture from anesthetized, fasted animals. Allow the blood to clot and then centrifuge to separate the serum.

-

Analysis: Use commercially available enzymatic colorimetric assay kits for the quantitative determination of triglycerides and total cholesterol. These assays are widely available and can be performed manually or on an automated clinical chemistry analyzer. The principle typically involves enzymatic hydrolysis of lipids to generate a product that reacts with a chromogen, producing a colorimetric signal proportional to the lipid concentration.

Potential Intracellular Signaling Pathways in Obesity

While the primary mechanism of this compound is the inhibition of an extracellular digestive enzyme, research into other anti-obesity agents often focuses on modulating intracellular signaling pathways that regulate adipogenesis (the formation of fat cells) and lipolysis (the breakdown of stored fat). There is currently no direct evidence in the reviewed literature to suggest that this compound modulates these intracellular pathways. However, for a comprehensive understanding of anti-obesity drug development, it is valuable to visualize these core processes.

Figure 3: Key Intracellular Pathways in Adipocyte Metabolism.

Future research could investigate whether this compound or its metabolites have any secondary, downstream effects on these or other metabolic pathways, such as those involving AMPK or sirtuins, which are known master regulators of cellular energy homeostasis.

Conclusion and Future Directions

This compound is a well-documented, potent inhibitor of pancreatic lipase with demonstrated efficacy in reducing dietary fat absorption and improving lipid profiles in preclinical models. Its direct, non-systemic mechanism of action in the gut is a highly attractive feature for an anti-obesity therapeutic, potentially minimizing systemic side effects.

While the foundational data are promising, further in-depth research is required. Future studies should focus on:

-

Chronic Efficacy and Safety: Long-term studies in diet-induced obesity models are needed to confirm sustained effects on body weight, fat mass, and to thoroughly evaluate safety and tolerability.

-

Dose-Response Relationship: Establishing a clear dose-response curve for weight management and lipid-lowering effects is critical for determining therapeutic potential.

-

Impact on Gut Microbiome: Investigating the effects of increased undigested fat in the lower intestine on the gut microbiome is an important area of modern therapeutic research.

-

Exploration of Secondary Mechanisms: While unlikely to be its primary mode of action, exploring any potential downstream effects on metabolic signaling pathways could reveal additional benefits or considerations.

References

Ebelactone A vs. Ebelactone B: A Comprehensive Structural and Functional Comparison

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the structural and functional differences between Ebelactone A and Ebelactone B, two closely related natural products with significant inhibitory activity against esterases and lipases. This document outlines their distinct chemical properties, provides a comparative analysis of their biological activities, and details the experimental protocols for their synthesis, purification, and characterization.

Core Structural Differences

Ebelactone A and this compound are both members of the β-lactone class of natural products, produced by actinomycetes. The primary structural difference lies in their alkyl side chains, with this compound being a one-carbon homologue of Ebelactone A. This seemingly minor difference in their chemical structures, as detailed in Table 1, arises from distinct biosynthetic pathways and leads to nuanced variations in their biological efficacy.

Table 1: General Properties of Ebelactone A and this compound

| Property | Ebelactone A | This compound |

| Molecular Formula | C₂₀H₃₄O₄ | C₂₁H₃₆O₄ |

| Molecular Weight | 338.48 g/mol | 352.51 g/mol |

| Core Structure | β-lactone ring with a substituted alkyl side chain | β-lactone ring with a substituted alkyl side chain |

| Key Structural Difference | Contains a pentyl group at the terminus of the side chain | Contains a hexyl group at the terminus of the side chain |

The structural divergence is a direct result of the precursor molecules utilized by the producing organism, Streptomyces aburaviensis. Biosynthetic studies have revealed that Ebelactone A is synthesized from one molecule of acetic acid and six molecules of propionic acid. In contrast, the biosynthesis of this compound incorporates one molecule of acetic acid, five molecules of propionic acid, and one molecule of butyric acid.[1] This incorporation of a butyric acid unit accounts for the additional methylene group in the side chain of this compound.

Below is a visualization of the structural difference between Ebelactone A and this compound.

References

An In-depth Technical Guide to Natural Beta-Lactone Compounds as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products containing the β-lactone (2-oxetanone) ring system represent a significant class of bioactive molecules with potent enzyme-inhibiting properties.[1] This four-membered cyclic ester is a strained ring system, rendering it susceptible to nucleophilic attack and enabling it to act as an effective covalent modifier of enzyme active sites.[1] This technical guide provides a comprehensive overview of natural beta-lactone compounds as enzyme inhibitors, detailing their mechanisms of action, target enzymes, and inhibitory potencies. It further outlines detailed experimental protocols for assessing their inhibitory activities and visualizes key pathways and workflows to aid in research and drug development endeavors.

Mechanism of Enzyme Inhibition by Beta-Lactones

The primary mechanism by which β-lactones inhibit enzymes is through covalent modification of a key nucleophilic residue within the enzyme's active site. This process typically involves the nucleophilic attack of a serine, threonine, or cysteine residue on the carbonyl carbon of the β-lactone ring. This attack leads to the opening of the strained four-membered ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. This irreversible or slowly reversible inhibition makes β-lactones potent and long-acting inhibitors.

Key Natural Beta-Lactone Enzyme Inhibitors

A variety of natural beta-lactone compounds have been isolated from microbial sources and have demonstrated significant inhibitory activity against a range of enzymes. The following sections detail some of the most well-characterized examples.

Orlistat (Tetrahydrolipstatin)

Orlistat is a semi-synthetic derivative of lipstatin, a natural β-lactone produced by the bacterium Streptomyces toxytricini.[2] It is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary triglycerides.[2][3] By covalently binding to the active site serine of these lipases, Orlistat prevents the hydrolysis of fats, thereby reducing their absorption from the gastrointestinal tract.[2][3][4] This mechanism of action has led to its development and approval as a widely used anti-obesity drug.[2]

Ebelactones

Ebelactones A and B are β-lactone-containing natural products isolated from Actinomycetes. They are known inhibitors of lipases and esterases.[5][6] Their inhibitory activity is attributed to the reactive β-lactone ring, which acylates the active site serine of these hydrolytic enzymes.

Vibralactone

Vibralactone is a structurally unique fused bicyclic β-lactone isolated from the basidiomycete fungus Boreostereum vibrans.[7] It is a potent inhibitor of pancreatic lipase, with its mechanism likely involving the covalent modification of the active site serine through acylation by the β-lactone ring.[7]

Belactosin A

Belactosin A, produced by a Streptomyces species, is a peptide-based β-lactone that acts as a potent proteasome inhibitor.[8][9][10] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition can induce apoptosis in cancer cells. Belactosin A covalently binds to the active site threonine residue of the proteasome's catalytic subunits, leading to the inhibition of its proteolytic activity.[8]

Panclicins

The panclicins are a group of β-lactone-containing compounds isolated from Streptomyces sp. that act as pancreatic lipase inhibitors. Structurally similar to lipstatin, they also irreversibly inhibit the enzyme.

Salinilactam

Salinilactam is a polyene macrolactam containing a β-lactone moiety, produced by the marine actinomycete Salinispora. While its primary mode of action is still under investigation, its structural features suggest potential as an enzyme inhibitor.

Quantitative Data on Inhibitory Activity

The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes the available quantitative data for the discussed natural beta-lactone compounds.

| Compound | Target Enzyme | IC50 | Ki | Source Organism | Reference(s) |

| Orlistat | Pancreatic Lipase | 0.14 µM - 8.43 µg/mL | 0.02 µM | Streptomyces toxytricini (Lipstatin precursor) | [2][11] |

| Ebelactone A | Pancreatic Lipase | 3 ng/mL | - | Actinomycetes | [12] |

| Liver Esterase | 56 ng/mL | - | Actinomycetes | [12] | |

| Ebelactone B | Pancreatic Lipase | 0.8 ng/mL | - | Actinomycetes | [12] |

| Liver Esterase | 0.35 ng/mL | - | Actinomycetes | [12] | |

| Vibralactone | Pancreatic Lipase | 0.4 µg/mL | - | Boreostereum vibrans | [7][13] |

| Belactosin A | 20S Proteasome | > 1 µM | - | Streptomyces sp. | [8] |

| Panclicin A | Porcine Pancreatic Lipase | 2.9 µM | - | Streptomyces sp. | |

| Panclicin B | Porcine Pancreatic Lipase | 2.6 µM | - | Streptomyces sp. | |

| Panclicin C | Porcine Pancreatic Lipase | 0.62 µM | - | Streptomyces sp. | |

| Panclicin D | Porcine Pancreatic Lipase | 0.66 µM | - | Streptomyces sp. | |

| Panclicin E | Porcine Pancreatic Lipase | 0.89 µM | - | Streptomyces sp. |

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration, enzyme source, and incubation time.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of beta-lactone enzyme inhibitors.

Pancreatic Lipase Inhibition Assay

This assay is commonly used to determine the inhibitory activity of compounds against pancreatic lipase.

Materials:

-

Porcine pancreatic lipase (Type II)

-

p-Nitrophenyl butyrate (pNPB) or p-Nitrophenyl palmitate (pNPP) as substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader or spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

-

Prepare a stock solution of the substrate (pNPB or pNPP) in a solvent like acetonitrile or dimethylformamide.[3]

-

-

Incubation:

-

In the wells of a microplate, pre-incubate various concentrations of the inhibitor with the pancreatic lipase solution for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[3] This allows for the interaction between the inhibitor and the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate solution to the enzyme-inhibitor mixture.[3]

-

-

Measurement:

-

Data Analysis: